molecular formula C14H10N2S B1361322 4-Phenyl-phthalazine-1-thiol CAS No. 35392-60-0

4-Phenyl-phthalazine-1-thiol

Cat. No. B1361322
CAS RN: 35392-60-0
M. Wt: 238.31 g/mol
InChI Key: BVCRPTIUWPVUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Phenyl-phthalazine-1-thiol” is a chemical compound with the molecular formula C14H10N2S and a molecular weight of 238.31 . It is typically used for research purposes .


Synthesis Analysis

The synthesis of phthalazine derivatives, which includes “4-Phenyl-phthalazine-1-thiol”, has been explored in various studies . One approach involves the reaction of phthalic anhydride, hydrazine hydrate, dimedone, and different aldehydes under solvent-free conditions . Another method involves the use of a novel inorganic-monosaccharide nanohybrid synthesized through coating the nickel–zinc ferrite (NZF) core by silica and subsequent functionalization with galactose .


Molecular Structure Analysis

The molecular structure of “4-Phenyl-phthalazine-1-thiol” consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “4-Phenyl-phthalazine-1-thiol” have been studied in the context of thiol-ene “click” reactions . These reactions, which can be both radical-mediated and base/nucleophile-initiated, are noted for their versatility and potential in polymer and materials synthesis .

Scientific Research Applications

Biological Activity and Potential Therapeutic Uses

  • 4-Phenyl-phthalazine derivatives have been investigated for various biological activities. A study identified compounds with notable effects on the duration of thiopental-sodium narcosis in rats, indicating potential applications in anesthetic agents (Aksyonova-Seliuk et al., 2016).
  • Some phthalazine derivatives have shown antimicrobial activity, highlighting their potential as antimicrobial agents (El-Hashash et al., 2012).
  • Research on 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones revealed their potent inhibitory effects on PARP-1, an enzyme involved in DNA repair, suggesting applications in cancer treatment (Wang et al., 2014).

Chemical Synthesis and Material Applications

  • Studies on the synthesis of phthalazine derivatives have been focused on developing compounds with high inhibitory activity toward specific enzymes, such as cAMP-specific phosphodiesterase (PDE4) (Van der Mey et al., 2001).
  • Phthalazine derivatives have been used in the synthesis of novel NIR-emitting homoleptic facial Ir(III) complexes, indicating potential applications in organic light-emitting diodes (OLEDs) (Xue et al., 2017).

Safety And Hazards

Specific safety and hazard information for “4-Phenyl-phthalazine-1-thiol” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

Future Directions

“4-Phenyl-phthalazine-1-thiol” is currently available for purchase for research use . Its potential applications in various fields, including material synthesis and pharmaceuticals, may be explored in future research.

properties

IUPAC Name

4-phenyl-2H-phthalazine-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCRPTIUWPVUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350560
Record name 4-Phenyl-phthalazine-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-phthalazine-1-thiol

CAS RN

35392-60-0
Record name 4-Phenyl-phthalazine-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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